
N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide
説明
N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide, commonly known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KATP channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, cardiac ischemia, and epilepsy.
科学的研究の応用
ML277 has been extensively studied for its therapeutic potential in various diseases. The compound has been shown to activate the KATP channel, which plays a crucial role in regulating insulin secretion and glucose homeostasis. Therefore, ML277 has been investigated as a potential treatment for diabetes. Additionally, the compound has shown promising results in the treatment of cardiac ischemia, where it has been shown to protect the heart from ischemic damage. ML277 has also been studied for its antiepileptic properties, where it has been shown to reduce the frequency and severity of seizures.
作用機序
ML277 activates the KATP channel by binding to a specific site on the channel. This binding causes the channel to open, allowing the flow of potassium ions out of the cell. This process leads to hyperpolarization of the cell membrane, which decreases the excitability of the cell. In the case of diabetes, this hyperpolarization leads to the release of insulin from pancreatic beta cells. In the case of cardiac ischemia, hyperpolarization protects the heart from ischemic damage by reducing the workload on the heart.
Biochemical and Physiological Effects:
The activation of the KATP channel by ML277 has several biochemical and physiological effects. In the case of diabetes, ML277 leads to the release of insulin, which helps to regulate glucose levels in the blood. In the case of cardiac ischemia, ML277 reduces the workload on the heart, which helps to protect the heart from ischemic damage. In the case of epilepsy, ML277 reduces the excitability of neurons, which reduces the frequency and severity of seizures.
実験室実験の利点と制限
One of the main advantages of ML277 is its potency and selectivity for the KATP channel. This makes it an ideal tool for studying the role of the KATP channel in various diseases. However, the synthesis of ML277 is a complex process that requires specialized equipment and experienced chemists. Additionally, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
For the study of ML277 include the development of more potent and selective activators, investigation of its therapeutic potential in other diseases, and the development of new delivery methods.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(21)20-11-9-16-7-8-17(13-18(16)20)19-24(22,23)12-10-15-5-3-2-4-6-15/h2-8,13,19H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFYYYVBAYAJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



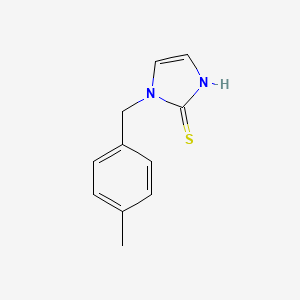
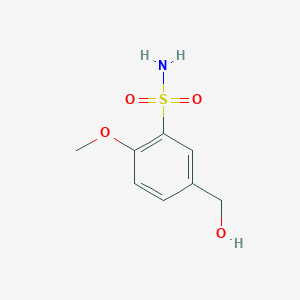
![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)


![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)

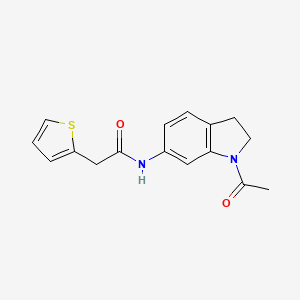
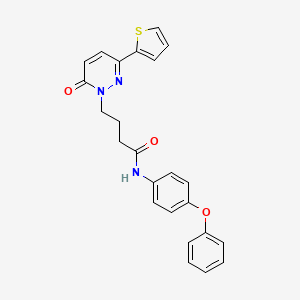
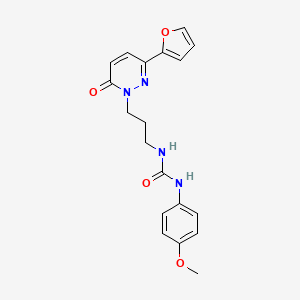

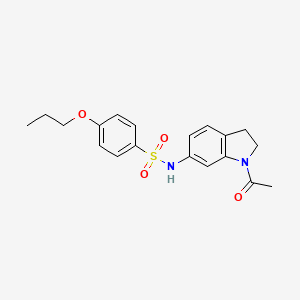
![2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3209143.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)